

Spectroscopic Data of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-dimethyl-1H-pyrrole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **1,5-dimethyl-1H-pyrrole-2-carbaldehyde**. Due to a scarcity of publicly available experimental data for this specific compound, this document focuses on a detailed comparative analysis of closely related analogs. By examining the spectroscopic data of pyrrole-2-carbaldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, we can reliably predict the spectral features of the title compound. This guide is intended to assist researchers in the identification, characterization, and quality control of **1,5-dimethyl-1H-pyrrole-2-carbaldehyde**.

Predicted Spectroscopic Data for 1,5-dimethyl-1H-pyrrole-2-carbaldehyde

Based on the analysis of related compounds, the following spectroscopic data are predicted for **1,5-dimethyl-1H-pyrrole-2-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the two pyrrole ring protons, and the two methyl groups. The N-methyl group will likely appear as a singlet around 3.8 ppm. The C5-methyl group will also be a singlet, slightly downfield from a typical aromatic methyl group due to the ring's electron density. The two

pyrrole protons at the C3 and C4 positions will appear as doublets, with coupling constants characteristic of adjacent protons on a pyrrole ring. The aldehyde proton will be the most downfield signal, appearing as a singlet.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon, the four pyrrole ring carbons, and the two methyl carbons. The aldehyde carbonyl carbon is expected to be the most downfield signal. The chemical shifts of the pyrrole ring carbons will be influenced by the positions of the methyl and aldehyde substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other significant absorptions will include C-H stretching vibrations for the aromatic and methyl groups, and C=C and C-N stretching vibrations characteristic of the pyrrole ring.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺).^[1] Common fragmentation pathways for pyrrole aldehydes include the loss of the formyl group (-CHO) and subsequent fragmentation of the pyrrole ring. ^[2] The presence of the two methyl groups will also influence the fragmentation pattern.

Comparative Spectroscopic Data of Related Pyrrole-2-carbaldehydes

To provide a solid foundation for the predicted data, the following tables summarize the experimental spectroscopic data for structurally similar pyrrole-2-carbaldehyde derivatives.

¹H NMR Spectroscopic Data

| Compound | Solvent | Aldehyd e-H (ppm) | Pyrrole H-3 (ppm) | Pyrrole H-4 (ppm) | Pyrrole H-5 (ppm) | N-CH ₃ (ppm) | C-CH ₃ (ppm) |
|--|------------------------|----------------------|----------------------|----------------------|----------------------|----------------------------|----------------------------|
| Pyrrole-2-carbaldehyde[3] | Acetone-d ₆ | 9.57 (s) | 7.03 (m) | 6.31 (m) | 7.24 (m) | - | - |
| 1-methyl-1H-pyrrole-2-carbaldehyde | CDCl ₃ | 9.51 (s) | 6.91 (dd) | 6.19 (t) | 6.86 (dd) | 3.88 (s) | - |
| 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | CDCl ₃ | 9.45 (s) | - | 5.90 (s) | - | - | 2.28 (s), 2.30 (s) |

¹³C NMR Spectroscopic Data

| Compound | Solvent | C=O (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | N-CH ₃ (ppm) | C-CH ₃ (ppm) |
|--|---------------------|-----------|----------|----------|----------|----------|-------------------------|-------------------------|
| Pyrrole-2-carbaldehyde | DMSO-d ₆ | 179.0 | 132.3 | 124.6 | 111.4 | 120.1 | - | - |
| 1-methyl-1H-pyrrole-2-carbaldehyde | CDCl ₃ | 179.8 | 132.0 | 127.3 | 110.1 | 130.2 | 34.5 | - |
| 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | CDCl ₃ | 176.5 | 129.5 | 138.2 | 108.9 | 128.8 | - | 13.0, 13.4 |

Infrared (IR) Spectroscopy Data

| Compound | Technique | C=O Stretch (cm ⁻¹) | Other Key Absorptions (cm ⁻¹) |
|---|-----------|---------------------------------|---|
| Pyrrole-2-carbaldehyde ^[4] | Gas Phase | ~1680 | N-H stretch, C-H stretch, C=C stretch |
| 1-methyl-1H-pyrrole-2-carbaldehyde ^[5] | ATR-Neat | ~1660 | C-H stretch, C=C stretch |
| 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | KBr Wafer | ~1640 | N-H stretch, C-H stretch, C=C stretch |

Mass Spectrometry (MS) Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragment Ions (m/z) |
|---|----------------------------------|--------------------------|------------------------------------|
| Pyrrole-2-carbaldehyde | C ₅ H ₅ NO | 95.10 | 95 (M ⁺), 67, 40 |
| 1-methyl-1H-pyrrole-2-carbaldehyde ^[5] | C ₆ H ₇ NO | 109.13 | 109 (M ⁺), 80, 53 |
| 3,5-dimethyl-1H-pyrrole-2-carbaldehyde ^[6] | C ₇ H ₉ NO | 123.15 | 123 (M ⁺), 108, 94, 66 |

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below. These protocols are generally applicable for the analysis of **1,5-dimethyl-1H-pyrrole-2-carbaldehyde**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: Depending on the sample's physical state and the available instrumentation, prepare the sample as a thin film on a salt plate (for oils), a KBr pellet (for solids), or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

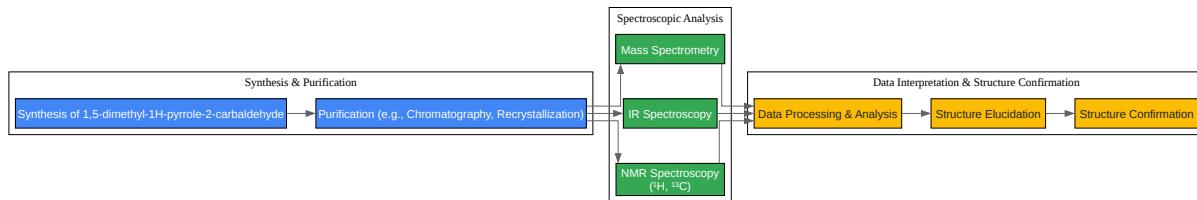
- Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).^[1]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to elucidate the structure.

Visualizations

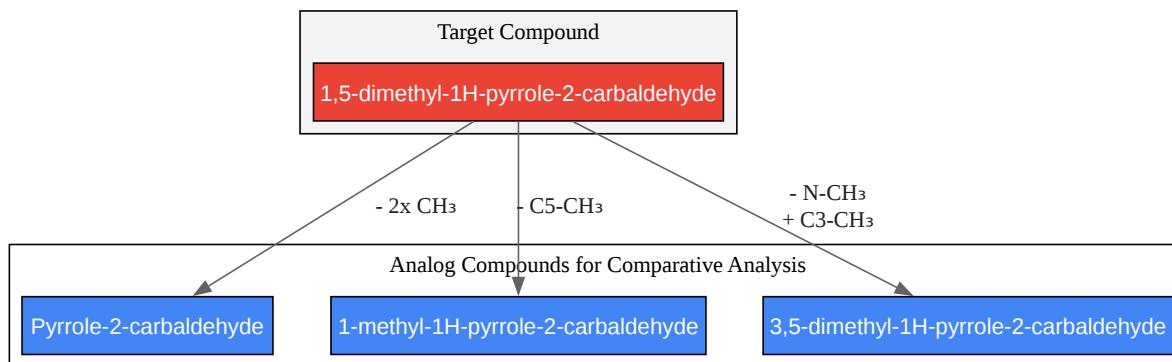
Logical Workflow for Spectroscopic Analysis



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **1,5-dimethyl-1H-pyrrole-2-carbaldehyde**.

Structural Relationships of Pyrrole-2-carbaldehydes

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Caption: Structural relationships between the target compound and its analogs used for spectroscopic comparison.

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